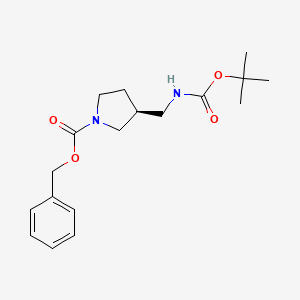
(S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those derivatives like (S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine, are widely utilized in medicinal chemistry for the development of compounds for treating human diseases. The interest in pyrrolidine and its derivatives is due to their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to non-planarity—a phenomenon called “pseudorotation”. This review highlights the role of pyrrolidine derivatives in drug discovery, focusing on bioactive molecules with target selectivity that feature pyrrolidine rings. The discussion includes synthetic strategies used for the ring construction from different cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings. It also emphasizes how the different stereoisomers and the spatial orientation of substituents can lead to diverse biological profiles in drug candidates, underlying the importance of pyrrolidine scaffolds in medicinal chemistry (Li Petri et al., 2021).
Kinetics in Toxicity of Pyrrolizidine Alkaloids
The toxicity of pyrrolizidine alkaloids (PAs), which are a large group of plant constituents, depends significantly on their kinetics. Differences in the absorption, distribution, metabolism, and excretion (ADME) of PAs can substantially alter their toxicity. This review emphasizes the importance of considering kinetics when evaluating the toxicity of pyrrolizidine alkaloids and their N-oxides. It suggests that physiologically-based kinetic (PBK) modeling can be applied to take kinetics into account when defining the relative differences in toxicity between PAs. The review argues that toxicokinetics play a crucial role in the overall toxicity of pyrrolizidine alkaloids, highlighting the need for standardized extraction and sensitive determination of PAs for public health safety (Widjaja et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSINUHYHRQZEB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Cbz-3-N-Boc-aminomethyl-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



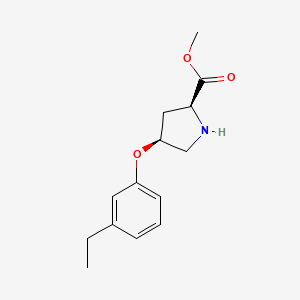

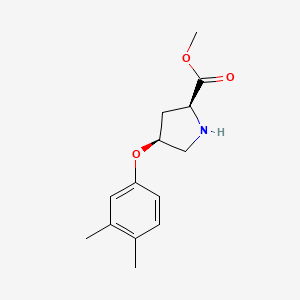

![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)

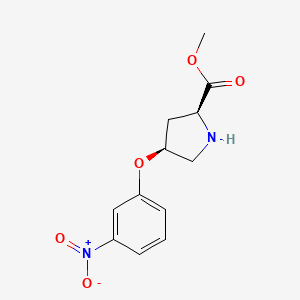
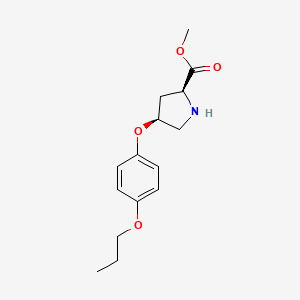
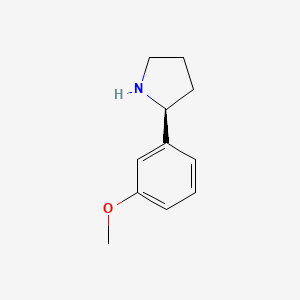
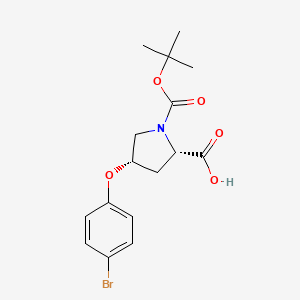
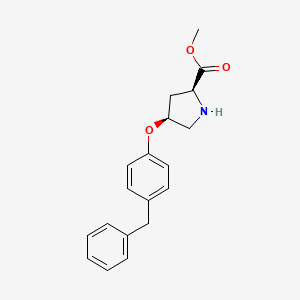

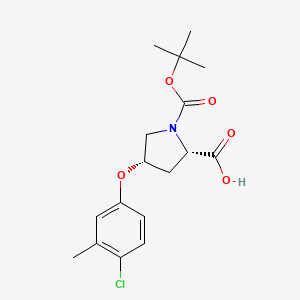
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)